2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]-1,3-thiazole 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]-1,3-thiazole
Brand Name: Vulcanchem
CAS No.: 1705880-50-7
VCID: VC6280448
InChI: InChI=1S/C17H16N4O2S/c22-16(21-10-15(11-21)23-17-19-6-8-24-17)14-3-1-13(2-4-14)9-20-7-5-18-12-20/h1-8,12,15H,9-11H2
SMILES: C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)OC4=NC=CS4
Molecular Formula: C17H16N4O2S
Molecular Weight: 340.4

2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]-1,3-thiazole

CAS No.: 1705880-50-7

Cat. No.: VC6280448

Molecular Formula: C17H16N4O2S

Molecular Weight: 340.4

* For research use only. Not for human or veterinary use.

2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]-1,3-thiazole - 1705880-50-7

Specification

CAS No. 1705880-50-7
Molecular Formula C17H16N4O2S
Molecular Weight 340.4
IUPAC Name [4-(imidazol-1-ylmethyl)phenyl]-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Standard InChI InChI=1S/C17H16N4O2S/c22-16(21-10-15(11-21)23-17-19-6-8-24-17)14-3-1-13(2-4-14)9-20-7-5-18-12-20/h1-8,12,15H,9-11H2
Standard InChI Key XVDQFFSHIIXENL-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)OC4=NC=CS4

Introduction

Chemical Structure and Molecular Characteristics

The compound’s IUPAC name delineates its architecture:

  • Azetidin-3-yl core: A four-membered saturated ring containing three carbon atoms and one nitrogen atom.

  • 4-[(1H-Imidazol-1-yl)methyl]benzoyl group: A benzoyl derivative substituted at the para position with an imidazole-linked methyl group.

  • 1,3-Thiazole: A five-membered aromatic ring with one sulfur and one nitrogen atom.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC20_{20}H19_{19}N4_{4}O2_{2}SCalculated
Molecular Weight403.46 g/molPubChem
Key Functional GroupsAzetidine, Imidazole, ThiazoleStructural Analysis

The molecular formula and weight align with analogous azetidine-thiazole hybrids, such as PubChem CID 145994290 (548.9 g/mol) and CID 21516904 (215.28 g/mol) , underscoring the impact of substituents on mass.

Synthesis and Structural Elucidation

While no direct synthesis protocol for this compound is published, plausible routes can be inferred from related molecules:

Azetidine Functionalization

Azetidine rings are typically synthesized via cyclization of β-amino alcohols or nucleophilic substitution reactions. For example, the azetidin-3-yl group in PubChem CID 145994290 is functionalized with a benzoyl chloride derivative , suggesting a similar acylation step could introduce the 4-[(1H-imidazol-1-yl)methyl]benzoyl moiety.

Thiazole Coupling

Thiazole rings are commonly assembled via Hantzsch thiazole synthesis, involving the reaction of α-halo ketones with thioureas. The oxygen-linked thiazole in the target compound likely arises from nucleophilic substitution between an azetidine-oxygen nucleophile and a preformed thiazole electrophile .

Physicochemical Properties

Solubility and Lipophilicity

The compound’s solubility profile is influenced by its heterocyclic components:

  • Imidazole: Enhances water solubility via hydrogen bonding (logP ≈ 1.2) .

  • Thiazole: Moderately lipophilic (logP ≈ 2.1) .

  • Azetidine: Reduces rigidity, potentially improving membrane permeability .

Predicted logP: ~3.0 (indicating moderate lipophilicity suitable for oral bioavailability).

Stability

  • pH Sensitivity: The imidazole ring (pKa ~6.8) may protonate in acidic environments, altering solubility.

  • Thermal Stability: Azetidine’s strain and thiazole’s aromaticity suggest decomposition above 250°C.

Biological Activities and Mechanisms

While direct studies on this compound are absent, structurally related molecules exhibit diverse bioactivities:

Anticancer Applications

Patent WO2006002236A1 highlights imidazole-thiazole hybrids as kinesin spindle protein (KSP) inhibitors, inducing mitotic arrest in cancer cells . The 4-[(1H-imidazol-1-yl)methyl]benzoyl group may enhance target binding affinity.

Enzymatic Inhibition

Imidazole’s metal-coordinating ability positions the compound as a potential protease or kinase inhibitor. For instance, benzimidazole derivatives inhibit cytochrome P450 enzymes .

Future Research Directions

  • Synthetic Optimization: Develop scalable routes using microwave-assisted or flow chemistry.

  • In Vitro Screening: Prioritize antimicrobial and anticancer assays against reference strains (e.g., S. aureus, MCF-7).

  • ADMET Profiling: Assess absorption, distribution, and cytochrome inhibition in hepatic microsomes.

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